2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide
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Overview
Description
2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide is a complex organic compound with a molecular formula of C17H15Cl4N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Thiourea Intermediate: This step involves the reaction of 4-sulfinamoylphenyl isothiocyanate with an appropriate amine to form the thiourea intermediate.
Chlorination: The thiourea intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro groups.
Coupling Reaction: The chlorinated intermediate is coupled with 2-chlorobenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzamides .
Scientific Research Applications
2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,2,2-trichloro-1-(3-(4-methoxyphenyl)thioureido)ethyl)benzamide
- 2-chloro-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)benzamide
- 2-chloro-N-(2,2,2-trichloro-1-(3-(4-ethoxyphenyl)thioureido)ethyl)benzamide
Uniqueness
2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide is unique due to its specific structural features, such as the presence of the sulfinamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-chloro-N-[2,2,2-trichloro-1-[(4-sulfinamoylphenyl)carbamothioylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4N4O2S2/c17-12-4-2-1-3-11(12)13(25)23-14(16(18,19)20)24-15(27)22-9-5-7-10(8-6-9)28(21)26/h1-8,14H,21H2,(H,23,25)(H2,22,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXOMFSKLMJQHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)S(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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